molecular formula C19H14N2O4 B4015192 N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B4015192
M. Wt: 334.3 g/mol
InChI Key: VMSWVBGHJBSMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves multiple steps, including reactions of benzo[b]furan derivatives with various reagents. For instance, Shestopalov and Naumov (2003) described the reactions of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leading to substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

The molecular structure of related compounds showcases complex arrangements and interactions. For example, Chen et al. (2012) provided insights into the crystal structures of related compounds, highlighting the spatial configuration and molecular interactions within the crystalline state (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide derivatives are diverse. For instance, El’chaninov and Aleksandrov (2017) demonstrated the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline from N-(Quinolin-6-yl)furan-2-carboxamide, showcasing the compound's reactivity and potential for further functionalization (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

Physical properties, such as crystalline structure and thermal stability, are crucial for understanding the behavior of chemical compounds. Stomberg et al. (1997) discussed the crystal structure of a related acetate compound, providing detailed information on molecular orientation and interactions within the crystal (Stomberg, Li, Lundquist, & Wallis, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in the compound's applications and handling. The synthesis and reactivity of related compounds, as described by Antonov, Dmitriev, and Maslivets (2021), highlight the compound's versatility and potential for generating a variety of derivatives through cyclocondensation and other reactions (Antonov, Dmitriev, & Maslivets, 2021).

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-24-17-8-13-12-4-2-3-5-15(12)25-16(13)9-14(17)21-19(23)11-6-7-18(22)20-10-11/h2-10H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSWVBGHJBSMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 6
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N-(2-methoxydibenzo[b,d]furan-3-yl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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